molecular formula C14H26ClN B2514111 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride CAS No. 352444-60-1

1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride

Cat. No. B2514111
CAS RN: 352444-60-1
M. Wt: 243.82
InChI Key: QVFNIKYWULXIHA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride, more commonly known as 1-DMAA, is a synthetic stimulant drug that has been used in dietary supplements and as a recreational drug. It has been found to have a wide range of pharmacological effects, including stimulatory effects on the central nervous system, psychomotor performance, and cardiovascular system. 1-DMAA has been studied for its potential as a treatment for a variety of conditions, including obesity, Alzheimer’s disease, and attention-deficit/hyperactivity disorder (ADHD).

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

1,3-Disubstituted ureas, which can be synthesized from 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride, are known as non-nucleoside HIV-1 reverse transcriptase inhibitors .

Cholinesterase Inhibitors for Alzheimer’s Disease Treatment

This class of compounds is also used as cholinesterase inhibitors for the treatment of Alzheimer’s disease .

Anticancer Activity

These compounds have shown to exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .

Bactericidal Activity

1,3-Disubstituted ureas have bactericidal activity against M. tuberculosis .

Inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

Adamantyl-containing 1,3-disubstituted ureas are used as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. The TDP1 enzyme is an important additional biotarget for anticancer therapy .

Inhibitors of Soluble Epoxide Hydrolase (sEH)

One of the promising areas of application of adamantyl-containing 1,3-disubstituted ureas is their use as target-oriented inhibitors of mammalian and human soluble epoxide hydrolase (sEH, E.C. 3.3.2.10). This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .

Synthesis of 1,3-Disubstituted Ureas

The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields. The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .

Oxygenation Reactions

1,3-Dimethyladamantane reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .

properties

IUPAC Name

1-(3,5-dimethyl-1-adamantyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14;/h10-11H,4-9,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFNIKYWULXIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)(CC(C3)(C2)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride

CAS RN

352444-60-1
Record name 1-(3,5-dimethyladamantan-1-yl)ethan-1-amine hydrochloride
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